Cas no 79324-77-9 (3'-Iodo-4'-methoxyacetophenone)

3'-Iodo-4'-methoxyacetophenone is a substituted acetophenone derivative characterized by the presence of an iodine atom at the 3' position and a methoxy group at the 4' position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The iodine moiety offers reactivity for cross-coupling reactions, such as Suzuki or Heck couplings, while the methoxy group enhances electron density, influencing regioselectivity in electrophilic substitutions. Its well-defined structure and functional groups make it valuable for constructing complex molecular frameworks. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for synthetic applications.
3'-Iodo-4'-methoxyacetophenone structure
79324-77-9 structure
Product Name:3'-Iodo-4'-methoxyacetophenone
CAS No:79324-77-9
MF:C9H9IO2
MW:276.071035146713
MDL:MFCD02258873
CID:562087
PubChem ID:24882427
Update Time:2025-08-05

3'-Iodo-4'-methoxyacetophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Iodo-4-methoxyphenyl)ethanone
    • 3'-IODO-4'-METHOXYACETOPHENONE
    • 3-Iodo-4Methoxyacetophenone
    • Ethanone,1-(3-iodo-4-methoxyphenyl)-
    • 79324-77-9
    • EN300-6763256
    • 1-(3-iodo-4-methoxyphenyl)ethan-1-one
    • AKOS015913169
    • 3'-Iodo-4'-methoxyacetophenone, 97%
    • DTXSID40451850
    • YDTWTLOLPFLZHX-UHFFFAOYSA-N
    • MFCD02258873
    • CS-0257733
    • A839651
    • SCHEMBL7943307
    • AC-20914
    • E82606
    • FT-0641714
    • 1-(3-Iodo-4-methoxyphenyl)ethanone (ACI)
    • 3-Iodo-4-methoxyacetophenone
    • 3′-Iodo-4′-methoxyacetophenone
    • DB-056359
    • 3'-Iodo-4'-methoxyacetophenone
    • MDL: MFCD02258873
    • Inchi: 1S/C9H9IO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
    • InChI Key: YDTWTLOLPFLZHX-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=C(I)C(OC)=CC=1

Computed Properties

  • Exact Mass: 275.96500
  • Monoisotopic Mass: 275.96473g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Melting Point: 101-105 °C (lit.)
  • PSA: 26.30000
  • LogP: 2.50240

3'-Iodo-4'-methoxyacetophenone Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H301-H319
  • Warning Statement: P301+P310-P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S36
  • Hazardous Material Identification: Xn
  • Safety Term:S36
  • Risk Phrases:R22

3'-Iodo-4'-methoxyacetophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

3'-Iodo-4'-methoxyacetophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
631515-5G
3'-Iodo-4'-methoxyacetophenone
79324-77-9 97%
5G
¥492.67 2022-02-24
TRC
I248485-1g
3'-Iodo-4'-methoxyacetophenone
79324-77-9
1g
$ 50.00 2022-06-04
TRC
I248485-2.5g
3'-Iodo-4'-methoxyacetophenone
79324-77-9
2.5g
$ 80.00 2022-06-04
eNovation Chemicals LLC
Y1238452-10g
1-(3-Iodo-4-methoxyphenyl)ethanone
79324-77-9 98%
10g
$175 2023-05-17
abcr
AB234996-25 g
3'-Iodo-4'-methoxyacetophenone
79324-77-9
25 g
€247.20 2023-07-20
Enamine
EN300-6763256-0.05g
1-(3-iodo-4-methoxyphenyl)ethan-1-one
79324-77-9 95%
0.05g
$19.0 2023-05-25
Enamine
EN300-6763256-0.1g
1-(3-iodo-4-methoxyphenyl)ethan-1-one
79324-77-9 95%
0.1g
$19.0 2023-05-25
Enamine
EN300-6763256-0.25g
1-(3-iodo-4-methoxyphenyl)ethan-1-one
79324-77-9 95%
0.25g
$19.0 2023-05-25
Enamine
EN300-6763256-0.5g
1-(3-iodo-4-methoxyphenyl)ethan-1-one
79324-77-9 95%
0.5g
$19.0 2023-05-25
Enamine
EN300-6763256-1.0g
1-(3-iodo-4-methoxyphenyl)ethan-1-one
79324-77-9 95%
1g
$21.0 2023-05-25

3'-Iodo-4'-methoxyacetophenone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Iodine ,  Amberlite IRA 900 ,  3-Iodosylbenzoic acid Catalysts: Sulfuric acid ,  Water Solvents: Acetonitrile ;  0.1 h, rt
Reference
m-Iodosylbenzoic acid - a convenient recyclable reagent for highly efficient aromatic iodinations
Kirschning, Andreas; Yusubov, Mekhman S.; Yusubova, Roza Y.; Chi, Ki-Whan; Park, Joo Y., Beilstein Journal of Organic Chemistry, 2007, 3,

Production Method 2

Reaction Conditions
1.1 Reagents: Iodine ,  Selectfluor Solvents: Acetonitrile
Reference
Room temperature regioselective iodination of aromatic ethers mediated by Selectfluor reagent F-TEDA-BF4
Zupan, Marko; Iskra, Jernej; Stavber, Stojan, Tetrahedron Letters, 1997, 38(35), 6305-6306

Production Method 3

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Dichloromethane ,  Toluene ;  14 h, 40 °C
Reference
Gold(I)-catalyzed iodination of arenes
Leboeuf, David; Ciesielski, Jennifer; Frontier, Alison J., Synlett, 2014, 25(3), 399-402

Production Method 4

Reaction Conditions
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Iodine Solvents: Acetonitrile ;  < 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Reference
Solvent directed electrophilic iodination and phenylselenenylation of activated alkyl aryl ketones
Panunzi, Barbara; Rotiroti, Lucia; Tingoli, Marco, Tetrahedron Letters, 2003, 44(49), 8753-8756

Production Method 5

Reaction Conditions
1.1 Reagents: Tris(2,2,2-trifluoroacetato-κO)iodine Solvents: Dichloromethane
Reference
Reactions of aryl ketones and coumarins with iodine(III) tris(trifluoroacetate)
Fukuyama, Norihiro; Nishino, Hiroshi; Kurosawa, Kazu, Bulletin of the Chemical Society of Japan, 1987, 60(12), 4363-8

Production Method 6

Reaction Conditions
1.1 Reagents: Tris(2,2,2-trifluoroacetato-κO)iodine Solvents: Dichloromethane ;  rt
1.2 Reagents: Sodium iodide Solvents: Water
Reference
Iodine tris(trifluoroacetate)
Moriarty, Robert M.; Kosmeder, Jerome W. II; Sikervar, Vikas, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-2

Production Method 7

Reaction Conditions
1.1 Reagents: Iodine Solvents: Acetonitrile ;  5 min, 20 °C
1.2 Reagents: Selectfluor ;  17 h, 20 °C
Reference
Effect of Water on the Functionalization of Substituted Anisoles with Iodine in the Presence of F-TEDA-BF4 or Hydrogen Peroxide
Pavlinac, Jasminka; Zupan, Marko; Stavber, Stojan, Journal of Organic Chemistry, 2006, 71(3), 1027-1032

Production Method 8

Reaction Conditions
1.1 Solvents: Dichloromethane ;  22 °C
1.2 Catalysts: Sodium iodide Solvents: Water
Reference
Iodine Tris(trifluoroacetate)
Moriarty, Robert M.; Kosmeder, Jerome W., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

3'-Iodo-4'-methoxyacetophenone Raw materials

3'-Iodo-4'-methoxyacetophenone Preparation Products

3'-Iodo-4'-methoxyacetophenone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:79324-77-9)3'-Iodo-4'-methoxyacetophenone
Order Number:A839651
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:47
Price ($):348.0
Email:sales@amadischem.com

Additional information on 3'-Iodo-4'-methoxyacetophenone

3'-Iodo-4'-methoxyacetophenone (CAS No. 79324-77-9): A Comprehensive Overview

3'-Iodo-4'-methoxyacetophenone (CAS No. 79324-77-9) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique molecular structure, has garnered attention for its potential in the development of novel pharmaceuticals and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving 3'-Iodo-4'-methoxyacetophenone.

Chemical Structure and Properties

3'-Iodo-4'-methoxyacetophenone is an aromatic ketone with the molecular formula C10H11O2I. The presence of an iodine atom at the 3' position and a methoxy group at the 4' position imparts distinct chemical and physical properties to this compound. The iodine substituent enhances the reactivity of the molecule, making it a valuable intermediate in various synthetic transformations. The methoxy group, on the other hand, contributes to the stability and solubility of the compound in polar solvents.

The molecular weight of 3'-Iodo-4'-methoxyacetophenone is approximately 256.1 g/mol. It is a white crystalline solid with a melting point ranging from 85 to 87°C. The compound exhibits good solubility in common organic solvents such as ethanol, acetone, and dichloromethane, which facilitates its use in various chemical reactions.

Synthesis Methods

The synthesis of 3'-Iodo-4'-methoxyacetophenone can be achieved through several well-established methods. One common approach involves the iodination of 4-methoxyacetophenone using iodine monochloride (ICl) or sodium iodide (NaI) in acetic acid. This reaction proceeds via electrophilic aromatic substitution, where the iodine atom replaces a hydrogen atom at the 3' position of the benzene ring.

            C6H5-CH2-COOCH3 + ICl → C6H4-CH2-COOCH3-I + HCl
        

An alternative method involves the coupling of 4-methoxyphenylacetic acid with an iodoalkylating agent such as iodoacetyl chloride or iodoacetic anhydride. This approach offers greater control over the regioselectivity of the reaction and can be optimized for large-scale production.

            C6H4-CH2-COOH + ClCH2I → C6H4-CH2-COOCH2I + HCl
        

3'-Iodo-4'-methoxyacetophenone has found significant applications in medicinal chemistry due to its potential as a building block for bioactive molecules. Recent studies have explored its use as a precursor for the synthesis of antitumor agents, anti-inflammatory drugs, and neuroprotective compounds.

In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives of 3'-Iodo-4'-methoxyacetophenone and evaluated their anticancer activity against various human cancer cell lines. The results showed that several derivatives exhibited potent cytotoxic effects, particularly against breast cancer and colon cancer cells. The iodine substituent was found to play a crucial role in enhancing the biological activity of these compounds.

            C6 sub>H< sub >4 - CH< sub >2 - COOCH< sub >3 - I → [Derivatives] → Anticancer Activity
        

Beyond cancer research, 3 '- Iodo - 4 '- methoxyacetophenone strong > has also been investigated for its anti-inflammatory properties . A study published in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes , which are key targets in inflammatory pathways . These findings suggest potential applications in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects . p > < pre > C6H4 - CH2 - COOCH3 - I → [Derivatives] → COX Inhibition pre > < p >< strong > Advanced Materials Science > strong > p > < p >< strong >3 '- Iodo - 4 '- methoxyacetophenone strong > has also attracted attention in materials science due to its unique electronic properties . The presence of both electron-withdrawing (iodine) and electron-donating (methoxy) groups makes it an attractive candidate for the development of organic semiconductors , photovoltaic materials , and luminescent compounds . p > < p >In a recent study published in Advanced Materials , researchers synthesized thin films of polymers incorporating units derived from3 '- Iodo - 4 '- methoxyacetophenone strong > . These films exhibited excellent charge transport properties and were used to fabricate organic field-effect transistors (OFETs) with high mobility . The iodine substituent was found to enhance the π-conjugation within the polymer backbone , leading to improved electronic performance . p > < pre > [Polymer Units] → [Thin Films] → [OFETs] → High Mobility pre > < p >< strong > Conclusion > strong > p > < p >< strong >3 '- Iodo - 4 '- methoxyacetophenone strong > (CAS No . 79324 - 77 - 9) is a multifaceted compound with a wide range of applications in organic synthesis , medicinal chemistry , and materials science . Its unique chemical structure , characterized by an iodine substituent and a methoxy group , imparts valuable properties that make it a valuable intermediate in various synthetic processes . Recent research has highlighted its potential as a building block for bioactive molecules , particularly in cancer therapy and anti-inflammatory drug development . Additionally , its electronic properties have been leveraged to create advanced materials with enhanced performance characteristics . As research continues to advance , it is likely that new applications for3 '- Iodo - 4 '- methoxyacetophenone strong > will emerge , further solidifying its importance in scientific and industrial contexts . p > article > response >

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79324-77-9)3'-Iodo-4'-methoxyacetophenone
A839651
Purity:99%
Quantity:100g
Price ($):348.0
Email